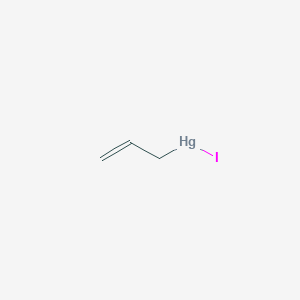
3,6-Dimethylene-1,7-octadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethylene-1,7-octadiene is an organic compound with the molecular formula C10H14 It is a type of diene, characterized by the presence of two double bonds in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylene-1,7-octadiene typically involves the use of specific catalysts and reaction conditions to achieve the desired product. One common method involves the dimerization of isoprene, which is facilitated by a catalyst such as palladium or nickel. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired diene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dimethylene-1,7-octadiene can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The double bonds in this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used for reduction reactions.
Substitution: Halogens (e.g., chlorine, bromine) and other electrophiles can be used in substitution reactions.
Major Products Formed:
Oxidation: Epoxides, diols, and other oxygenated compounds.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted compounds.
Aplicaciones Científicas De Investigación
3,6-Dimethylene-1,7-octadiene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving dienes.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing. It may have potential as a precursor for the synthesis of bioactive compounds.
Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethylene-1,7-octadiene involves its interaction with various molecular targets and pathways. The compound’s double bonds allow it to participate in a range of chemical reactions, including addition and polymerization reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparación Con Compuestos Similares
1,7-Octadiene: A related diene with a similar structure but different reactivity and applications.
Isoprene: A simpler diene that serves as a building block for the synthesis of more complex compounds.
Chloroprene: A halogenated diene used in the production of synthetic rubber.
Uniqueness: 3,6-Dimethylene-1,7-octadiene is unique due to its specific arrangement of double bonds and its ability to undergo a wide range of chemical reactions
Propiedades
Número CAS |
3382-59-0 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
3,6-dimethylideneocta-1,7-diene |
InChI |
InChI=1S/C10H14/c1-5-9(3)7-8-10(4)6-2/h5-6H,1-4,7-8H2 |
Clave InChI |
BGCNJQHDGMDZFV-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=C)CCC(=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


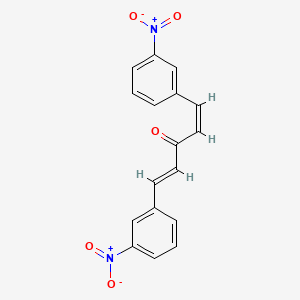
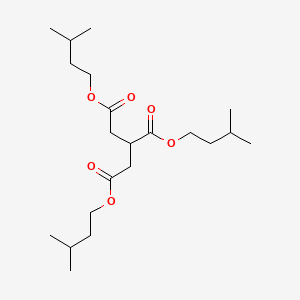
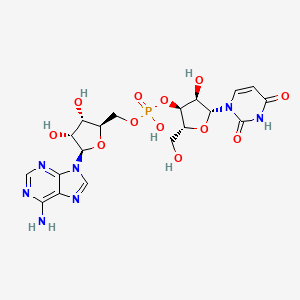
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
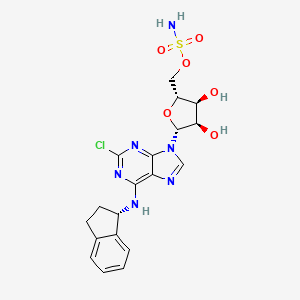
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)
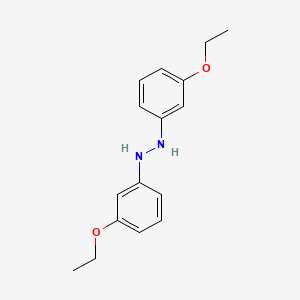
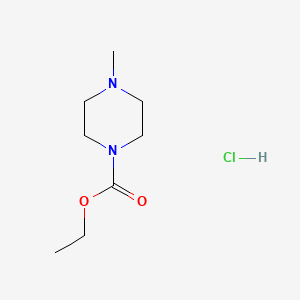

![N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline](/img/structure/B14745287.png)
